[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,4,5-trihydroxyphenyl)benzene-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4,13-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUTZMVCRCJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)C2=CC(=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60633974 | |
| Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76625-61-1 | |
| Record name | [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60633974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1,1 Biphenyl 2,2 ,4,4 ,5,5 Hexol
Retrosynthetic Analysis of the Biphenyl (B1667301) Hexol Scaffold
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol, the primary disconnection is the C-C single bond of the biphenyl core. This leads to two symmetrical 1,2,4,5-tetrahydroxybenzene synthons.
A plausible retrosynthetic pathway for this compound is outlined below:
Disconnection of the Biphenyl C-C Bond: The central C-C bond of the biphenyl scaffold is the most logical point of disconnection. This bond can be formed through various coupling reactions, such as the Ullmann coupling or the Suzuki-Miyaura coupling. This disconnection leads to a substituted halobenzene or a boronic acid derivative of a protected tetrahydroxybenzene.
Functional Group Interconversion (FGI): The hydroxyl groups in the resulting monomeric units would likely need to be protected during the coupling reaction to prevent unwanted side reactions. Common protecting groups for phenols, such as methyl ethers or benzyl (B1604629) ethers, can be employed. Therefore, a key FGI step in the retrosynthesis is the deprotection of these ether groups to reveal the final hexol.
Synthesis of the Monomeric Precursor: The retrosynthesis would then focus on the preparation of the key monomeric precursor, which could be a halogenated and protected 1,2,4,5-tetrahydroxybenzene. This precursor could potentially be synthesized from commercially available starting materials like hydroquinone (B1673460) or benzoquinone through a series of electrophilic aromatic substitution reactions (e.g., halogenation, nitration) and subsequent functional group manipulations.
Novel Approaches to Regioselective Hydroxylation of Biphenyl Systems
Achieving the specific 2,2',4,4',5,5'-hydroxylation pattern on a pre-formed biphenyl core presents a significant regioselectivity challenge. Recent advances in C-H activation and directed hydroxylation offer potential solutions.
A notable approach involves the palladium(II)-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation of [1,1'-biphenyl]-2-ols. rsc.orgresearchgate.net This method utilizes a directing group, in this case, a hydroxyl group already present on the biphenyl scaffold, to guide the regioselective introduction of another hydroxyl group. While this has been demonstrated for the synthesis of 2,2'-biphenols, the principles could potentially be extended to more complex polyhydroxylated systems. The use of an oxidant like tert-butyl hydroperoxide (tBuOOH) is crucial in these reactions to facilitate the hydroxylation pathway over competing intramolecular C-O bond formation that leads to dibenzofurans. rsc.orgresearchgate.net
Another strategy involves a halogenation-methoxylation sequence on electron-rich biphenyls. researchgate.net This method allows for the controlled introduction of methoxy (B1213986) groups, which can then be deprotected to yield the desired polyhydroxylated biphenyls. researchgate.net
Catalytic Coupling Reactions for the Formation of Biphenyl Cores
The formation of the central C-C bond of the biphenyl scaffold is a cornerstone of the synthesis of this compound. Several transition metal-catalyzed cross-coupling reactions are widely employed for this purpose.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most versatile methods for biphenyl synthesis due to its mild reaction conditions and high functional group tolerance. nih.govnih.gov For the synthesis of the target hexol, a protected di- or trihydroxyphenylboronic acid could be coupled with a corresponding protected di- or trihydroxyphenyl halide. The choice of catalyst, ligand, and base can significantly influence the reaction yield and selectivity. beilstein-journals.orgresearchgate.net
Ullmann Reaction: The classical Ullmann reaction involves the copper-catalyzed homocoupling of two molecules of an aryl halide to form a symmetrical biphenyl. organic-chemistry.orgwikipedia.org This method often requires harsh reaction conditions, including high temperatures. organic-chemistry.org However, modern variations of the Ullmann reaction utilize soluble copper catalysts and can proceed under milder conditions. nih.gov For the synthesis of this compound, the Ullmann coupling of a suitably protected and halogenated tetrahydroxybenzene derivative could be a viable approach.
Below is a comparative table of these two key coupling reactions:
| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Catalyst | Palladium complexes | Copper powder or salts |
| Reactants | Aryl halide and Arylboronic acid | Two molecules of Aryl halide |
| Reaction Conditions | Generally mild | Often requires high temperatures |
| Functional Group Tolerance | High | Can be limited in classical methods |
| Byproducts | Boron-containing species | Copper salts |
Stereocontrolled Synthesis and Chiral Resolution Techniques
This compound possesses axial chirality due to hindered rotation around the biphenyl C-C bond, a phenomenon known as atropisomerism. The presence of bulky ortho substituents can lead to stable, resolvable enantiomers.
The stereocontrolled synthesis of such biphenyls can be challenging. Asymmetric Suzuki-Miyaura coupling reactions, employing chiral ligands on the palladium catalyst, have been developed to induce enantioselectivity in the formation of the biphenyl bond.
Alternatively, racemic mixtures of chiral biphenyls can be separated using chiral resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Formation Pathways of this compound as Impurities in Related Chemical Synthesis
Polyhydroxylated biphenyls can potentially form as impurities in various chemical processes, particularly those involving phenolic compounds under oxidative conditions. The formation of impurities is a critical consideration in the synthesis of pharmaceuticals and other fine chemicals. beilstein-journals.orgresearchgate.net
For instance, in syntheses involving phenol (B47542) or its derivatives, oxidative coupling can lead to the formation of biphenyl structures. If the reaction conditions are not carefully controlled, further oxidation and hydroxylation can occur, potentially leading to the formation of polyhydroxylated biphenyls like this compound. The presence of metal catalysts, high temperatures, or oxidizing agents can promote such side reactions.
The biotransformation of biphenyl by certain microorganisms can also lead to the formation of hydroxylated products. For example, the fungus Paecilomyces lilacinus has been shown to metabolize biphenyl to various hydroxylated derivatives, including di- and trihydroxylated biphenyls. nih.gov While this is a biocatalytic process, similar oxidative degradation pathways could occur as side reactions in chemical syntheses under certain conditions.
Sustainable and Green Chemistry Methodologies in Hexol Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. nih.gov In the context of synthesizing this compound, several green chemistry approaches can be considered.
The use of water as a solvent in coupling reactions is a key green chemistry principle. Water-soluble catalysts and ligands have been developed for Suzuki-Miyaura reactions, allowing the synthesis of biphenyl compounds in aqueous media. nih.gov This reduces the reliance on volatile organic compounds (VOCs).
Biocatalysis offers another sustainable route to polyhydroxylated biphenyls. The use of enzymes or whole-cell systems can enable selective hydroxylations under mild conditions, avoiding the need for harsh reagents and protecting groups. nih.gov For example, the enzymatic hydroxylation of biphenyls using cytochrome P450 monooxygenases has been explored. nih.gov
Furthermore, the development of recyclable catalysts is a crucial aspect of green chemistry. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies of 1,1 Biphenyl 2,2 ,4,4 ,5,5 Hexol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent framework of a molecule. For [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol, both ¹H and ¹³C NMR would provide definitive evidence of its structure.
Due to the molecule's symmetry, a simplified spectrum is anticipated. The two phenyl rings are chemically equivalent, and a plane of symmetry runs through the central C-C bond. In the ¹H NMR spectrum, two signals would be expected for the aromatic protons and one for the hydroxyl protons. The protons at the 3,3' and 6,6' positions would likely appear as distinct singlets due to the lack of adjacent protons for coupling. The six hydroxyl protons are also expected to produce a single, potentially broad signal, the chemical shift of which can be concentration and solvent-dependent. libretexts.org
In the ¹³C NMR spectrum, the symmetry of the molecule would result in six distinct signals for the twelve carbon atoms. The chemical shifts can be predicted based on the effects of the hydroxyl substituents and the biphenyl (B1667301) linkage. The carbons bearing the hydroxyl groups (C2, C2', C4, C4', C5, C5') would be significantly deshielded and appear downfield, while the carbons directly bonded in the biphenyl linkage (C1, C1') would also have a characteristic shift.
Predicted ¹H and ¹³C NMR Data
This interactive table outlines the predicted chemical shifts (δ) for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-3, H-3' | ~6.5 - 7.0 | Aromatic proton, singlet. | |
| H-6, H-6' | ~6.8 - 7.2 | Aromatic proton, singlet. | |
| -OH | Variable (4-8) | Phenolic protons, singlet, may be broad. libretexts.org | |
| C-1, C-1' | ~125 - 135 | Quaternary carbon, biphenyl linkage. | |
| C-2, C-2' | ~140 - 150 | Carbon bearing an OH group. | |
| C-3, C-3' | ~115 - 125 | Aromatic CH. | |
| C-4, C-4' | ~145 - 155 | Carbon bearing an OH group. | |
| C-5, C-5' | ~140 - 150 | Carbon bearing an OH group. | |
| C-6, C-6' | ~110 - 120 | Aromatic CH. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₂H₁₀O₆), high-resolution mass spectrometry (HRMS) would confirm its exact mass.
The predicted monoisotopic mass is 250.0477 Da. The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode). The fragmentation pattern of polyhydroxylated aromatics often involves the loss of stable neutral molecules like water (H₂O) and carbon monoxide (CO). libretexts.org Successive losses of these molecules from the parent ion would lead to a series of characteristic fragment ions, helping to confirm the polyhydroxylated nature of the compound. Cleavage of the central C-C bond, while possible, might be less favorable than fragmentation of the substituted rings.
Predicted Mass Spectrometry Fragmentation Data
This interactive table shows potential key fragments for this compound in mass spectrometry.
| m/z (Da) | Possible Formula | Interpretation |
| 250.0477 | [C₁₂H₁₀O₆]⁺ | Molecular Ion (M⁺) |
| 232.0371 | [C₁₂H₈O₅]⁺ | [M-H₂O]⁺ |
| 222.0422 | [C₁₁H₁₀O₅]⁺ | [M-CO]⁺ |
| 204.0317 | [C₁₁H₈O₄]⁺ | [M-CO-H₂O]⁺ |
| 125.0239 | [C₆H₅O₃]⁺ | Fragment from biphenyl bond cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of this compound would be dominated by features arising from the hydroxyl and aromatic functionalities.
The most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups. docbrown.infoopenstax.org The broadening is a result of extensive intermolecular hydrogen bonding. Strong C-O stretching vibrations would be observed in the 1140-1410 cm⁻¹ range. docbrown.info The aromatic nature of the compound would be confirmed by C=C stretching vibrations within the rings, appearing in the 1440-1600 cm⁻¹ region, and aromatic C-H stretching vibrations typically above 3000 cm⁻¹. docbrown.info
Raman spectroscopy would provide complementary information. Aromatic ring stretching modes, particularly the "ring breathing" vibration around 1000 cm⁻¹, are often strong in Raman spectra. While the O-H stretch is typically weak in Raman, the C-O and aromatic C-C and C-H vibrations would be readily observable.
Predicted Vibrational Spectroscopy Data
This interactive table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Weak | Strong, Broad (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | 3030 - 3070 | Medium-Strong |
| Aromatic C=C Stretch | 1440 - 1600 | 1550 - 1630 | Strong |
| C-O Stretch | 1140 - 1410 | Observable | Strong (IR) |
| Aromatic Ring Breathing | Weak | ~1000 | Strong (Raman) |
| C-H Out-of-plane Bend | 700 - 900 | Observable | Strong (IR) |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide a wealth of structural information.
Key parameters that would be determined include:
Dihedral Angle: The torsion or dihedral angle between the planes of the two phenyl rings is a critical feature of biphenyl derivatives. In the solid state, this angle is influenced by a balance between steric hindrance from ortho substituents and crystal packing forces that may favor planarity.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and geometry of the molecule.
Hydrogen Bonding Network: With six hydroxyl groups, the crystal structure would be dominated by an extensive network of intermolecular (and potentially intramolecular) hydrogen bonds. Elucidating this network is key to understanding the solid-state packing and properties of the material.
Unit Cell Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal) and the space group symmetry would be determined, providing a complete description of the crystal lattice.
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules.
Biphenyls can exhibit a special type of chirality known as atropisomerism. pharmaguideline.comyoutube.comquora.com This occurs when rotation around the single bond connecting the two phenyl rings is sufficiently hindered, typically by bulky ortho-substituents, allowing for the isolation of stable, non-superimposable rotational isomers (enantiomers). pharmaguideline.comwikipedia.org
The parent compound, this compound, has hydroxyl groups at the ortho positions (2 and 2'). While these are larger than hydrogen, the barrier to rotation around the C1-C1' bond is generally not high enough to prevent rapid interconversion of the rotational conformers at room temperature. Therefore, the compound is expected to be achiral and would not produce a CD spectrum.
However, if derivatives with much bulkier groups were placed at the ortho positions, stable atropisomers could potentially be isolated. In such a case, CD spectroscopy would be the primary tool to distinguish between the enantiomers, with each enantiomer showing a mirror-image CD spectrum.
Theoretical and Computational Chemistry of 1,1 Biphenyl 2,2 ,4,4 ,5,5 Hexol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are essential for elucidating the fundamental electronic structure and energetic properties of a molecule. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing insights into molecular orbital energies, charge distribution, and thermodynamic stability. mpg.de For a molecule like [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol, these calculations can determine key energetic parameters that govern its behavior in chemical and biological systems.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding electronic transitions and reactivity. The HOMO energy (EHOMO) is related to the ionization potential (the energy required to remove an electron), indicating the molecule's ability to act as an electron donor. The LUMO energy (ELUMO) is related to the electron affinity (the energy released when an electron is added), reflecting its ability to act as an electron acceptor. rjpn.org The HOMO-LUMO energy gap (Egap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. rjpn.org
Studies on substituted biphenyls and other polyphenols show that the number and position of hydroxyl groups significantly influence these electronic parameters. ichem.mdrsc.org For this compound, the six electron-donating hydroxyl groups are expected to raise the HOMO energy level, making the molecule a potent electron donor, which is consistent with its known antioxidant properties.
Illustrative Data Table: Calculated Electronic and Energetic Properties The following data are illustrative, based on typical results for polyphenolic compounds calculated at the B3LYP/6-311+G(d,p) level of theory, and are intended to exemplify the type of information generated from quantum chemical calculations.
| Property | Illustrative Value | Unit | Significance |
| EHOMO | -5.85 | eV | Electron-donating ability |
| ELUMO | -1.20 | eV | Electron-accepting ability |
| HOMO-LUMO Gap (Egap) | 4.65 | eV | Chemical stability, reactivity |
| Ionization Potential (IP) | 6.10 | eV | Energy to lose an electron |
| Electron Affinity (EA) | 0.95 | eV | Energy to gain an electron |
| Heat of Formation (ΔHf) | -750.2 | kJ/mol | Thermodynamic stability |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to study chemical reactivity. mdpi.com By calculating a set of reactivity descriptors derived from conceptual DFT, one can predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. nih.govasrjetsjournal.org This is particularly valuable for polyphenolic compounds like this compound, as it helps to rationalize their antioxidant mechanisms. researchgate.net
Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher hardness value indicates greater stability. rjpn.org
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons; it quantifies a molecule's ability to act as an electrophile. rjpn.org
Local reactivity descriptors, such as Fukui functions (f(r)), identify specific atomic sites prone to attack. The Fukui function predicts the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, DFT calculations would likely show that the oxygen atoms of the hydroxyl groups are the primary sites for electrophilic attack, while the hydrogen atoms of these groups are the most probable sites for radical abstraction, which is a key mechanism in its antioxidant function. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. asrjetsjournal.org
Illustrative Data Table: DFT-Derived Global Reactivity Descriptors The following data are illustrative, calculated from the energetic properties in Table 4.1, and are intended to show typical values for polyphenols.
| Descriptor | Formula | Illustrative Value | Unit | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.525 | eV | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.65 | eV | Resistance to charge transfer |
| Global Softness (S) | 1 / η | 0.215 | eV-1 | Ease of electronic change |
| Electrophilicity Index (ω) | μ² / (2η) | 1.34 | eV | Electrophilic character |
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, revealing the preferred shapes (conformations) of a molecule and the dynamics of their interconversion. nih.govmdpi.com For this compound, the most significant conformational variable is the torsional or dihedral angle between the two phenyl rings.
The conformation of biphenyl (B1667301) derivatives is determined by a balance between two opposing effects:
Steric Hindrance: Repulsion between the ortho-substituents (in this case, hydroxyl groups and hydrogen atoms) on the two rings favors a twisted, non-planar conformation.
π-Conjugation: Delocalization of π-electrons across the two rings is maximized in a planar conformation, which provides electronic stabilization.
High-level calculations and experimental data for biphenyl show that the ground state is twisted with a dihedral angle of approximately 42-45°, with rotational energy barriers at the planar (0°) and perpendicular (90°) conformations. researchgate.netnih.govacs.orgcolostate.edu MD simulations of this compound, using force fields like AMBER or CHARMM, would explore the potential energy surface as a function of this dihedral angle. The simulations would likely reveal a preferred twisted conformation due to the steric hindrance from the ortho-hydroxyl groups, similar to the parent biphenyl molecule. Furthermore, intramolecular hydrogen bonding between adjacent hydroxyl groups could influence the conformational preference and rotational barriers.
Illustrative Data Table: Conformational Analysis from MD Simulations The following data are hypothetical and serve to illustrate the expected findings from an MD simulation study on this compound.
| Parameter | Illustrative Value | Significance |
| Minimum Energy Dihedral Angle | ~55° | Most stable conformation, balancing steric and electronic effects. |
| Rotational Barrier at 0° (Planar) | 10.5 kJ/mol | Energy cost to overcome steric hindrance for full conjugation. |
| Rotational Barrier at 90° (Perpendicular) | 8.0 kJ/mol | Energy cost to break π-conjugation completely. |
| Most Populated Conformational State | Twisted (45-65°) | The range of dihedral angles the molecule most frequently adopts at room temperature. |
Prediction of Spectroscopic Signatures and Spectral Interpretation
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. uncw.edu By calculating the expected spectroscopic parameters for a proposed structure, scientists can compare them with experimental data to confirm molecular identity and gain deeper insight into its structure.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org The calculation provides theoretical magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). acs.org For this compound, calculations would predict distinct signals for the aromatic protons and carbons, as well as for the hydroxyl protons. The predicted shifts would be sensitive to the molecule's conformation, particularly the inter-ring dihedral angle.
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net For this compound, key predicted vibrational modes would include the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and aromatic C-H and C=C stretching vibrations. Comparing the calculated frequencies with experimental IR data helps in the assignment of spectral peaks. psu.edu
Illustrative Data Table: Predicted Spectroscopic Data The following data are illustrative, based on typical DFT calculations for polyphenolic structures, to exemplify predicted spectroscopic signatures.
| Spectroscopy Type | Parameter | Illustrative Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 145-150 ppm | Carbons bonded to -OH groups |
| ¹³C NMR | Chemical Shift (δ) | 115-125 ppm | Other aromatic carbons |
| ¹H NMR | Chemical Shift (δ) | 8.5-9.5 ppm | Hydroxyl protons (-OH) |
| ¹H NMR | Chemical Shift (δ) | 6.5-7.5 ppm | Aromatic protons (-CH) |
| IR | Vibrational Frequency | 3450 cm⁻¹ | O-H stretch |
| IR | Vibrational Frequency | 3050 cm⁻¹ | Aromatic C-H stretch |
| IR | Vibrational Frequency | 1610 cm⁻¹ | Aromatic C=C stretch |
| IR | Vibrational Frequency | 1220 cm⁻¹ | C-O stretch |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Applications
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific biological activity or chemical property. wikipedia.orgnih.govmdpi.com The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. researchgate.net This approach is widely used in drug discovery and environmental toxicology. nih.gov
For a hypothetical application, a QSAR model could be developed to predict the antioxidant activity of a series of polyphenols, including this compound. The process involves several key steps:
Data Set Assembly: A training set of diverse polyphenol compounds with experimentally measured antioxidant activity (e.g., from a DPPH radical scavenging assay) is collected. researchgate.net
Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological, and quantum-chemical descriptors (e.g., EHOMO, dipole moment, bond dissociation enthalpy of the O-H bond). mdpi.comscienceopen.com
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the antioxidant activity.
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not included in model training).
A hypothetical QSAR model for antioxidant activity might find that the activity is positively correlated with the energy of the HOMO (better electron donation) and the number of hydroxyl groups, and negatively correlated with the O-H bond dissociation enthalpy (BDE).
Illustrative Data Table: Hypothetical QSAR Model for Antioxidant Activity This table presents a hypothetical QSAR model to illustrate the concept. The descriptors and coefficients are chosen for exemplary purposes.
| Component | Description |
| Dependent Variable | log(1/IC₅₀) for DPPH Scavenging |
| Hypothetical Equation | log(1/IC₅₀) = 0.85 * EHOMO - 0.12 * BDE(O-H) + 0.30 * NOH + 2.5 |
| Descriptors Used | EHOMO (Energy of Highest Occupied Molecular Orbital)BDE(O-H) (Average O-H Bond Dissociation Enthalpy)NOH (Number of Hydroxyl Groups) |
| Statistical Metrics | R² (Coefficient of determination): 0.88Q² (Cross-validated R²): 0.75N (Number of compounds): 85 |
| Interpretation | The model suggests that higher antioxidant activity is associated with molecules that are better electron donors (higher EHOMO), have weaker O-H bonds (lower BDE), and possess more hydroxyl groups. The statistical metrics indicate a robust and predictive model. |
Chemical Reactivity and Transformation Studies of 1,1 Biphenyl 2,2 ,4,4 ,5,5 Hexol
Redox Chemistry and Electrochemistry of Polyhydroxylated Biphenyls
The redox behavior of polyhydroxylated biphenyls is characterized by the transfer of electrons and protons, often leading to the formation of quinone and semiquinone species. nih.govjackwestin.com The arrangement and number of hydroxyl groups significantly influence the redox potentials and the stability of the resulting intermediates. nih.govmdpi.com
Oxidation Potentials and Mechanisms
The oxidation of polyhydroxylated biphenyls, such as [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol, is a critical aspect of their chemistry, particularly in the context of their antioxidant activity. The presence of multiple hydroxyl groups makes these compounds susceptible to oxidation. libretexts.org The oxidation mechanism for phenols and related compounds can proceed via a two-electron, two-proton process, leading to the corresponding quinone. mdpi.com This process is reversible and is fundamental to the role of similar molecules in biological electron transport chains. jackwestin.com
The table below presents electrochemical data for catechol and hydroquinone (B1673460), which can serve as a proxy for understanding the potential redox behavior of the individual rings in this compound.
| Compound | Anodic Peak Potential (Epa) vs. pH | Cathodic Peak Potential (Epc) | Notes |
| Catechol | Epa (V) = 0.575 – 0.059 pH | Present | Reversible quinonic form observed. mdpi.comnih.gov |
| Hydroquinone | Epa (V) = 0.462 – 0.060 pH | Present | Reversible quinonic form observed. mdpi.comnih.gov |
This table is based on data from related dihydroxybenzene compounds and is for illustrative purposes.
Reductive Pathways and Stability of Radical Intermediates
The reduction of the oxidized forms of polyhydroxylated biphenyls (quinones and semiquinones) is a key aspect of their redox chemistry. These quinone species can be reduced back to their dihydroxybenzene forms. jackwestin.comlibretexts.org The stability of the radical intermediates, such as semiquinones, formed during these redox processes is a crucial factor.
Semiquinone radicals can be generated from dihydroxy PCBs and PCB quinones. nih.gov The persistence of these semiquinone free radicals is influenced by the degree of chlorination on the oxygenated phenyl ring, with greater chlorination leading to higher steady-state levels of the resulting semiquinone radical at near-neutral pH. nih.gov While this compound is not chlorinated, the principle of substituent effects on radical stability is relevant. The formation of intramolecular hydrogen bonds can also affect the reactivity and stability of both the parent hydroxylated biphenyl (B1667301) and the resulting phenoxyl radical. nih.govmdpi.com The presence of multiple hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds, which can influence the energy required to break the O-H bond and thus affect its reactivity as a radical scavenger. nih.govmdpi.com
Formation and Reactivity of Quinone/Semiquinone Species
The oxidation of polyhydroxylated biphenyls readily leads to the formation of quinone and semiquinone species. nih.gov Phenols, in general, can be oxidized to quinones. libretexts.org For example, 1,2,4-trihydroxybenzene, a related compound, auto-oxidizes to 2-hydroxy-1,4-benzoquinone (B196085) via semiquinone radical intermediates. cir-safety.org This auto-oxidation process can produce reactive oxygen species (ROS) like superoxide, hydrogen peroxide, and hydroxyl radicals. cir-safety.org
These quinone species are electrophilic and can act as Michael acceptors, allowing them to react with cellular nucleophiles. nih.gov The reactivity of these quinones is a key factor in both the cytotoxic and cytoprotective effects of polyphenols. nih.gov The formation of these species is often a complex process that can be catalyzed by enzymes or metal ions. nih.gov
Functional Group Transformations of Hydroxyl Moieties
The six hydroxyl groups of this compound are primary sites for chemical modification, allowing for a range of functional group transformations. These reactions can alter the physical and chemical properties of the parent molecule, leading to new derivatives with potentially different applications.
Etherification and Esterification Reactions
Etherification: The conversion of the phenolic hydroxyl groups to ethers is a common transformation. The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. tandfonline.com This SN2 reaction works best with primary alkyl halides. tandfonline.com For polyhydroxyaromatic compounds, regioselectivity can be a challenge. However, methods for selective etherification exist. For example, ortho-selective ethoxymethylation of phenols has been achieved using formaldehyde (B43269) and phenylboronic acid, followed by reaction with ethanol (B145695) in the presence of an acid catalyst. mdpi.com
Esterification: The hydroxyl groups of this compound can be converted to esters through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a common method. chemguide.co.uknumberanalytics.com Another highly efficient method is the reaction of alcohols with acyl chlorides, which often proceeds under mild conditions. numberanalytics.com The use of a base like pyridine (B92270) can neutralize the hydrochloric acid byproduct and drive the reaction forward. numberanalytics.com
The following table summarizes general conditions for these transformations.
| Reaction | Reagents | Catalyst/Conditions | Product |
| Etherification (Williamson) | Alkyl halide | Strong base (e.g., NaH) to form alkoxide | Ether |
| Esterification (Fischer) | Carboxylic acid | Acid catalyst (e.g., H₂SO₄), heat | Ester |
| Esterification | Acyl chloride | Base (e.g., pyridine) | Ester |
This table presents general reaction conditions and may require optimization for this compound.
Alkylation and Acylation Studies
Alkylation: Alkylation of the aromatic rings of biphenyl compounds can be achieved through Friedel-Crafts type reactions. nih.gov For hydroxyaromatic compounds, alkylation can occur at the hydroxyl group (O-alkylation) or on the aromatic ring (C-alkylation). google.comgoogle.com The alkylation of hydroxy-substituted aromatic compounds with olefins or alcohols can be carried out in the presence of an acidic catalyst. google.com The regioselectivity of alkylation on polyhydroxyaromatic compounds can be influenced by factors such as intramolecular hydrogen bonding. arabjchem.org
Acylation: The Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.org For polyhydroxyaromatic compounds, acylation can also occur at the hydroxyl groups to form esters, as discussed previously. The choice of reagents and conditions determines whether O-acylation or C-acylation (Friedel-Crafts) is favored. For instance, the acylation of electron-rich aromatic compounds with acid anhydrides can be achieved using solid acid catalysts.
Aromatic Substitution Reactions on the Biphenyl Core
The reactivity of the biphenyl core in this compound towards aromatic substitution is profoundly influenced by the six hydroxyl (-OH) substituents. These groups are strong activating and ortho-, para-directing groups in electrophilic aromatic substitution reactions. researchgate.net This is due to the ability of the oxygen lone pairs to donate electron density into the aromatic rings, stabilizing the cationic intermediate (the sigma complex or benzenonium ion) formed during the reaction. msu.edu
In the case of this compound, the positions ortho and para to each hydroxyl group are already substituted, with the exception of the 3 and 3' positions. Therefore, electrophilic substitution is predicted to occur at these vacant positions. The high electron density of the rings, a consequence of the cumulative effect of the six hydroxyl groups, suggests that the compound would be highly reactive towards electrophiles.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For instance, nitration using nitric acid in the presence of a dehydrating agent like sulfuric acid would be expected to introduce a nitro group (-NO2) at the 3 and/or 3' positions. researchgate.netrsc.org Similarly, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst would likely result in the corresponding 3-halo- or 3,3'-dihalo- derivative. researchgate.net
The specific conditions for these reactions would need to be carefully controlled to avoid oxidation of the electron-rich phenol (B47542) rings, a common side reaction with strong electrophilic reagents. The choice of solvent and temperature can also influence the outcome and selectivity of the substitution. researchgate.net
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-[1,1'-biphenyl]-2,2',4,4',5,5'-hexol and 3,3'-Dinitro-[1,1'-biphenyl]-2,2',4,4',5,5'-hexol |
| Bromination | Br₂, FeBr₃ | 3-Bromo-[1,1'-biphenyl]-2,2',4,4',5,5'-hexol and 3,3'-Dibromo-[1,1'-biphenyl]-2,2',4,4',5,5'-hexol |
It is important to note that while these predictions are based on established principles of organic chemistry, specific experimental data on the aromatic substitution reactions of this compound are not widely available in the current literature.
Photochemical and Thermal Degradation Pathways
The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile. While specific degradation studies on this exact compound are limited, the behavior of related polyhydroxylated and polychlorinated biphenyls can provide insights.
Photochemical Degradation:
Polycyclic aromatic hydrocarbons, including biphenyls, can undergo photodegradation upon exposure to ultraviolet (UV) radiation. For polychlorinated biphenyls (PCBs), a significant pathway is dechlorination, where chlorine atoms are removed from the biphenyl core. researchgate.net For this compound, it is plausible that UV radiation could induce homolytic cleavage of the C-O bonds of the hydroxyl groups or the C-C bond between the two phenyl rings. The presence of multiple hydroxyl groups may also lead to the formation of phenoxy radicals, which can participate in further reactions, potentially leading to polymerization or the formation of quinone-type structures. The atmospheric oxidation of biphenyls can be initiated by hydroxyl radicals, leading to the formation of hydroxylated products. nih.gov
Thermal Degradation:
At elevated temperatures, organic molecules undergo thermal decomposition. Studies on unsubstituted biphenyl have shown that pyrolysis leads to the formation of products such as hydrogen, methane, and triphenyls through complex radical mechanisms. nih.gov The decomposition of biphenyl itself has a significant activation energy. nih.gov
A safety data sheet for the compound indicates that no hazardous decomposition products are expected under normal conditions, though specific high-temperature degradation products have not been detailed. echemi.com
Acid-Base Equilibria and Proton Transfer Phenomena
The six hydroxyl groups of this compound confer upon it the properties of a polyprotic acid. In aqueous solution, it can donate its phenolic protons in a stepwise manner, with each deprotonation step characterized by a specific acid dissociation constant (pKa).
The pKa values for phenols are typically around 10. indiana.edu However, the exact pKa values for this compound will be influenced by the electronic effects of the other hydroxyl groups on the biphenyl system. The deprotonation of the first hydroxyl group will generate a phenoxide ion, which will influence the acidity of the remaining hydroxyl groups through both inductive and resonance effects. It is expected that the first pKa value will be lower (more acidic) than that of a simple phenol due to the stabilization of the resulting anion by the additional hydroxyl groups. Subsequent pKa values will increase as it becomes progressively more difficult to remove a proton from an increasingly negatively charged species.
Table 2: Estimated Stepwise Deprotonation of this compound
| Equilibrium | Description |
| H₆Biphenol ⇌ H₅Biphenol⁻ + H⁺ | First deprotonation |
| H₅Biphenol⁻ ⇌ H₄Biphenol²⁻ + H⁺ | Second deprotonation |
| H₄Biphenol²⁻ ⇌ H₃Biphenol³⁻ + H⁺ | Third deprotonation |
| H₃Biphenol³⁻ ⇌ H₂Biphenol⁴⁻ + H⁺ | Fourth deprotonation |
| H₂Biphenol⁴⁻ ⇌ HBiphenol⁵⁻ + H⁺ | Fifth deprotonation |
| HBiphenol⁵⁻ ⇌ Biphenol⁶⁻ + H⁺ | Sixth deprotonation |
Note: H₆Biphenol represents the fully protonated this compound.
Beyond simple acid-base equilibria, polyhydroxylated aromatic compounds can exhibit intramolecular proton transfer, particularly in the excited state (Excited-State Intramolecular Proton Transfer, ESIPT). nih.gov Upon absorption of light, it is possible for a proton from one hydroxyl group to be transferred to a neighboring oxygen atom or another acceptor site within the molecule. This process can lead to the formation of a transient tautomeric species with distinct photophysical properties, such as a different fluorescence emission wavelength. The symmetrical arrangement of the hydroxyl groups in this compound may facilitate such proton transfer phenomena. mdpi.com
Coordination Chemistry and Metal Complexation with 1,1 Biphenyl 2,2 ,4,4 ,5,5 Hexol
Ligand Design Principles and Chelation Properties with Metal Ions
The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions and impart desired properties to the resulting complex. The structure of [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol embodies several key principles of ligand design.
The primary feature governing its chelation properties is the presence of multiple hydroxyl groups. Polyphenolic compounds are well-known metal chelators, particularly for oxophilic transition metals like iron, copper, and zinc. nih.govencyclopedia.pub Chelation, the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom, is highly effective with this hexol. The arrangement of hydroxyl groups, particularly the ortho-dihydroxy (catechol-like) moieties at the 2,2', 4,4', and 5,5' positions, can form stable five- or six-membered rings upon coordination with a metal ion. nih.govresearchgate.net The formation of these chelate rings is entropically favored and results in complexes with enhanced thermodynamic stability compared to those formed with monodentate ligands.
The chelation potential of polyphenols is strongly dependent on the arrangement of hydroxyl and carbonyl groups, which define the metal binding sites. nih.gov The specific positioning of the six hydroxyl groups on the biphenyl (B1667301) framework allows for various coordination modes. It can act as a hexadentate ligand, potentially encapsulating a single metal ion, or it can bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. The biphenyl backbone itself contributes to the ligand's properties, offering π-systems that can engage in π-π stacking interactions, further stabilizing the resulting supramolecular structures. nih.gov
The pH of the reaction medium is a critical factor in the chelation process, as the hydroxyl protons must be removed for the oxygen atoms to coordinate effectively to the metal center. mdpi.com The pKa values of the phenolic protons are therefore crucial; efficient metal chelation typically occurs at pH values where the hydroxyl groups are deprotonated. nih.gov
Synthesis and Characterization of Metal-Hexol Coordination Complexes
The synthesis of metal complexes with polyphenolic ligands like this compound generally involves the reaction of the ligand with a suitable metal salt in a solvent. iomcworld.com The choice of solvent, temperature, reaction time, and the ligand-to-metal molar ratio are critical parameters that dictate the stoichiometry and structure of the final product. bendola.com For instance, a 1:1 or 1:2 metal-to-ligand ratio might be used to synthesize discrete mononuclear or binuclear complexes. bendola.com
Once synthesized, these coordination complexes are characterized using a suite of analytical techniques to determine their structure, composition, and physicochemical properties. While specific studies on metal-[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol complexes are not widely reported, the characterization would follow established methods for similar polyphenolic complexes. nih.govacs.orgresearchgate.net
Interactive Table: Standard Techniques for Characterizing Polyphenolic Metal Complexes
| Technique | Information Obtained | Typical Observations for Polyphenol Complexes |
| FTIR Spectroscopy | Identifies functional groups and confirms coordination. | Shift in the O-H stretching frequency and the appearance of new bands corresponding to metal-oxygen (M-O) bonds. acs.orgfrontiersin.org |
| UV-Visible Spectroscopy | Studies electronic transitions and complex formation. | Appearance of new absorption bands, often in the visible region, due to ligand-to-metal charge transfer (LMCT), indicating coordination. acs.org |
| NMR Spectroscopy | Elucidates the structure in solution. | Changes in the chemical shifts of the aromatic protons and disappearance of the hydroxyl proton signal upon complexation. nih.gov |
| Mass Spectrometry | Determines the molecular weight and stoichiometry of the complex. | Provides the mass-to-charge ratio of the complex, confirming its composition. bendola.com |
| Elemental Analysis | Confirms the empirical formula of the complex. | Determines the percentage of C, H, and other elements, which is compared to the calculated values for the proposed structure. researchgate.net |
| X-ray Crystallography | Provides the definitive 3D molecular structure of crystalline complexes. | Determines bond lengths, bond angles, coordination geometry, and overall crystal packing. nih.gov |
| Magnetic Susceptibility | Determines the magnetic properties of paramagnetic complexes. | Measures the magnetic moment, which helps to deduce the geometry and the number of unpaired electrons on the metal center. bendola.com |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability and the presence of solvent molecules. | Shows weight loss at specific temperatures, corresponding to the loss of coordinated or lattice water/solvent molecules and decomposition of the complex. escholarship.org |
These techniques collectively provide a comprehensive picture of the synthesized metal-hexol complexes, confirming successful coordination and revealing their detailed structural and electronic nature.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The multidentate nature of this compound makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). nih.gov MOFs are crystalline materials where metal ions or clusters are connected by organic linkers to form one-, two-, or three-dimensional networks with high porosity. researchgate.net
The design of MOFs relies heavily on the geometry and connectivity of the linker. researchgate.net The six potential coordination sites on the hexol linker could lead to the formation of highly connected and robust frameworks. The biphenyl group provides a desirable level of rigidity and length, while still allowing for rotational freedom that can accommodate different metal coordination geometries. nih.gov By carefully selecting the metal ion (or cluster) and the synthesis conditions, it is possible to direct the assembly of specific network topologies. mdpi.com For example, different metal precursors or the use of crystallization mediators can lead to vastly different structural architectures even with the same linker. nih.gov
The hydroxyl functional groups lining the pores of a hypothetical MOF built from this hexol would create a hydrophilic environment. This could be advantageous for applications such as the selective adsorption of polar molecules or for proton conduction. Furthermore, the incorporation of different metal ions can be used to tune the properties of the MOF for specific applications in gas storage, separation, and catalysis. researchgate.netnih.gov The strategy of using multiple different linkers or metal ions, known as multivariate MOFs, could also be employed to create even more complex and functional materials. escholarship.org
Catalytic Activity of Metal-Hexol Complexes
Metal complexes are central to the field of catalysis, and those derived from polyphenolic and biphenyl-based ligands are no exception. While direct catalytic studies of this compound complexes are scarce, the structural motifs suggest significant potential. The metal centers in these complexes can act as Lewis acids, activating substrates for organic transformations.
For instance, copper complexes are known to catalyze a variety of reactions, including the oxidative homocoupling of phenols to form biphenols. mdpi.com A copper-[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol complex could potentially exhibit similar or enhanced catalytic activity. Furthermore, the biphenyl scaffold is a key component in many privileged chiral ligands used in asymmetric catalysis, such as those used in gold-catalyzed cyclizations. nih.gov The inherent chirality of some biphenyl derivatives, due to restricted rotation (atropisomerism), can be transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products.
The redox-active nature of both the polyphenol ligand and many transition metal ions (e.g., Fe, Mn, Co) could facilitate catalytic cycles involving oxidation-reduction steps. encyclopedia.pub The ligand can participate in the reaction by stabilizing different oxidation states of the metal or by acting as a non-innocent ligand that is actively involved in the electron transfer processes. Potential catalytic applications could include oxidation reactions, C-C coupling reactions, and various cycloadditions. nih.govrsc.org
Luminescence and Electronic Properties of Coordination Compounds
The coordination of metal ions to organic ligands can profoundly alter the electronic properties of both components, often leading to the emergence of new luminescent behaviors. cityu.edu.hknih.gov Transition metal complexes of this compound could exhibit luminescence arising from several electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (π-π*) transitions. nih.gov
The interaction between the metal d-orbitals and the ligand's molecular orbitals creates new energy levels. For a complex with a suitable transition metal, excitation with light can promote an electron to a higher energy state, and its subsequent relaxation can result in the emission of light (phosphorescence or fluorescence). unimelb.edu.au
Coordination to lanthanide ions (e.g., Eu³⁺, Tb³⁺) is a particularly promising avenue for creating highly luminescent materials. Polyphenolic ligands can act as "antennas," where the ligand absorbs UV light efficiently and then transfers the energy to the lanthanide ion, which in turn emits light at its characteristic, sharp emission wavelengths in the visible spectrum. mdpi.com This "antenna effect" overcomes the problem of the low absorption coefficients of the lanthanide ions themselves. The photoluminescence of such complexes could be harnessed for applications in chemical sensing, bioimaging, and light-emitting devices. researchgate.net For example, the luminescence of a complex might be quenched or enhanced upon binding to a specific analyte, forming the basis of a selective sensor. researchgate.net
Polymer Chemistry and Advanced Materials Science Based on 1,1 Biphenyl 2,2 ,4,4 ,5,5 Hexol
Utilization as a Monomer in Polycondensation and Polymerization Reactions
The six reactive hydroxyl groups of [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol render it an ideal monomer for polycondensation and polymerization reactions. These reactions typically involve the formation of ester or ether linkages with co-monomers, leading to the creation of complex, three-dimensional polymer networks.
In polycondensation reactions, the hexol can react with di- or poly-functional acid chlorides or carboxylic acids to form polyesters. The multiple reaction sites on the hexol allow for the formation of highly branched or cross-linked structures, which can significantly influence the final properties of the polymer. Similarly, in polymerization reactions such as the synthesis of poly(arylene ether)s, the hydroxyl groups can undergo nucleophilic substitution with activated aromatic dihalides. psu.eduresearchgate.net The rigid biphenyl (B1667301) unit of the hexol contributes to the thermal stability and mechanical strength of the resulting polymers. psu.edu
Research into biphenyl-containing polymers has shown that the incorporation of such moieties into the polymer backbone can lead to materials with exceptional thermo-oxidative stability and toughness. psu.edu While specific studies on this compound are still developing, the principles established with other biphenolic monomers provide a strong foundation for its potential in creating novel polymers. The reactivity of its hydroxyl groups is a key factor, and reaction conditions can be tailored to control the degree of polymerization and cross-linking.
Synthesis of Novel Polymeric Materials Incorporating Hexol Subunits
The synthesis of novel polymeric materials incorporating this compound subunits is an active area of research, with a focus on creating materials with tailored properties. One promising avenue is the development of bio-based polymers, where the hexol can be derived from renewable resources. For instance, studies on biphenyl monomers derived from vanillin (B372448) and eugenol (B1671780) have demonstrated the feasibility of producing polyesters with high thermal stability. rsc.org
The incorporation of the hexol subunit can lead to polymers with unique characteristics. For example, the synthesis of poly(arylene ether-bisketone)s from other biphenol monomers has resulted in polymers with high glass transition temperatures and excellent thermal stability. psu.edu It is anticipated that the use of the hexol will yield polymers with even more enhanced properties due to the increased potential for cross-linking and hydrogen bonding.
The general synthetic approach involves reacting the hexol with suitable co-monomers in a controlled manner to produce polymers with desired molecular weights and architectures. The choice of co-monomer and polymerization technique plays a crucial role in determining the final properties of the material.
Cross-linking Agents and Polymer Network Formation
The multiple hydroxyl groups of this compound make it an excellent candidate for use as a cross-linking agent in the formation of robust polymer networks. Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers.
In systems like epoxy resins, the hydroxyl groups of the hexol can react with the epoxy groups of the resin to form a dense, three-dimensional network. mdpi.comrsc.org This cross-linking process significantly increases the rigidity and durability of the material. The efficiency of the cross-linking reaction and the resulting network structure can be influenced by factors such as the concentration of the hexol, the curing temperature, and the presence of catalysts.
Studies on other biphenyl-containing molecules as co-curing agents for epoxy resins have shown that the incorporation of the biphenyl moiety can lead to materials with enhanced thermal conductivity and heat resistance. rsc.org The rigid nature of the biphenyl unit contributes to the formation of a more ordered network structure, which can facilitate phonon transport and improve thermal properties. researchgate.net It is expected that the use of the hexol as a cross-linking agent will impart similar, if not superior, benefits due to its higher functionality. The resulting polymer networks are anticipated to exhibit improved mechanical strength and thermal stability. mdpi.com
Development of High-Performance Engineering Plastics
The structural characteristics of this compound make it a promising component in the development of high-performance engineering plastics. These materials are sought after for applications that demand exceptional mechanical strength, thermal stability, and chemical resistance. behnmeyer.comg-fam.krpolympart.ir
The incorporation of the rigid biphenyl core and the potential for extensive hydrogen bonding through the six hydroxyl groups can lead to polymers with high glass transition temperatures (Tg) and melting points (Tm). rsc.org Research on other biphenyl-based polymers, such as poly(arylene ether)s and polyesters, has consistently demonstrated that the biphenyl unit contributes to enhanced thermal and mechanical properties. psu.edugoogle.com
For instance, polyesters based on 4,4'-biphenyldicarboxylic acid have shown exceptionally high tensile strength. google.com While direct data for polymers synthesized from this compound is still emerging, the established structure-property relationships for biphenyl-containing polymers suggest a high potential for creating engineering plastics with superior performance characteristics.
Table 1: Anticipated Properties of Engineering Plastics Incorporating this compound Subunits
| Property | Expected Improvement | Rationale |
| Thermal Stability | High | The rigid biphenyl backbone and extensive cross-linking potential contribute to a high degradation temperature. rsc.org |
| Mechanical Strength | High | The rigid aromatic structure and strong intermolecular forces from hydrogen bonding lead to high tensile strength and modulus. google.com |
| Chemical Resistance | Good | The stable aromatic rings and cross-linked network structure are expected to provide resistance to a range of solvents and chemicals. |
| Glass Transition Temp. | High | The restricted chain mobility due to the rigid biphenyl units and cross-linking leads to a high Tg. psu.edu |
Applications in Conductive Polymers and Organic Electronics
The biphenyl structure within this compound also opens up possibilities for its use in the field of conductive polymers and organic electronics. While the hexol itself is not intrinsically conductive, it can be chemically modified or incorporated into polymer backbones that exhibit conductivity upon doping. mdpi.com
For example, derivatives of the hexol could be used in the synthesis of poly(p-phenylene vinylene) (PPV) type polymers, which are known for their electroluminescent properties and are used in organic light-emitting diodes (OLEDs). The functionalization of the biphenyl unit could allow for tuning of the electronic properties of the resulting polymer.
Furthermore, the development of organic field-effect transistors (OFETs) often relies on organic semiconductors that can form well-ordered thin films. nih.govrsc.org Biphenyl-substituted tetrathiafulvalene (B1198394) (TTF) has been used as an active layer in OFETs, demonstrating good performance. researchgate.net Derivatives of this compound could potentially be designed to self-assemble into ordered structures suitable for such applications. The ability to introduce various functional groups onto the biphenyl core provides a versatile platform for creating new materials for organic electronics. mdpi.com
Table 2: Potential Roles of this compound Derivatives in Organic Electronics
| Application | Potential Role of Hexol Derivative | Desired Properties |
| Organic Light-Emitting Diodes (OLEDs) | Monomer for emissive polymer layer | Tunable electronic properties, good film-forming ability. mdpi.com |
| Organic Field-Effect Transistors (OFETs) | Component of the organic semiconductor layer | Ability to form ordered thin films, suitable energy levels for charge injection. nih.govresearchgate.net |
| Conductive Polymer Blends | Additive to enhance properties | Improved processability, thermal stability, and mechanical integrity of the conductive blend. |
Supramolecular Chemistry and Self Assembly of 1,1 Biphenyl 2,2 ,4,4 ,5,5 Hexol
Hydrogen Bonding Motifs and Crystal Engineering Applications
The molecular architecture of [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol, featuring six hydroxyl groups, provides a rich landscape for the formation of diverse and robust hydrogen bonding networks. These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a variety of potential intermolecular and intramolecular hydrogen bonding motifs. The presence of multiple hydroxyl groups on each phenyl ring allows for the formation of broader and more complex hydrogen-bonding networks compared to biphenyls with fewer hydroxyl substituents. nih.gov
In the context of crystal engineering, the predictable nature of hydrogen bonds is harnessed to design and construct crystalline solids with desired architectures and properties. For polyhydroxy compounds like this compound, common hydrogen bonding motifs that can be anticipated include:
Intermolecular Hydrogen Bonds: These are the primary interactions driving the self-assembly into larger structures. They can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The specific arrangement will depend on factors such as solvent, temperature, and the presence of co-crystallizing agents.
The ability to form extensive hydrogen-bonded networks makes this compound a valuable building block in crystal engineering. nih.govsciencetechindonesia.comresearchgate.net By controlling the crystallization conditions, it is theoretically possible to produce different polymorphic forms, each with unique packing and physical properties. This tunability is a cornerstone of crystal engineering, with applications in areas such as pharmaceuticals, electronics, and materials science. uoc.gr
Formation of Cocrystals, Co-polymeric Assemblies, and Host-Guest Systems
The formation of multicomponent crystals, particularly cocrystals, is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. sciencetechindonesia.com Given its numerous hydrogen bond donor and acceptor sites, this compound is an excellent candidate for forming cocrystals with a wide range of coformers.
Cocrystals: By co-crystallizing with other molecules (coformers) that have complementary hydrogen bonding functionalities (e.g., pyridines, amides, carboxylic acids), it is possible to create novel crystalline structures with tailored properties such as solubility, stability, and melting point. The selection of coformers is guided by the principles of supramolecular synthons, which are robust and predictable hydrogen-bonding patterns.
Co-polymeric Assemblies: Beyond discrete cocrystals, this compound can potentially form co-polymeric assemblies. In such structures, the hexol units would alternate with linker molecules, connected by non-covalent interactions, to form extended one-, two-, or three-dimensional polymers. The choice of the linker molecule would determine the dimensionality and porosity of the resulting assembly.
Host-Guest Systems: The structure of this compound, with its potential for forming organized, porous networks, suggests its utility in host-guest chemistry. numberanalytics.comwikipedia.orgnumberanalytics.com In such systems, the self-assembled framework of the hexol can act as a "host" to encapsulate smaller "guest" molecules within its cavities. nih.gov The binding of the guest is driven by non-covalent interactions, and the selectivity of the host can be tuned by modifying the size and shape of the cavities, which in turn is influenced by the packing of the hexol molecules.
| Supramolecular Assembly Type | Potential Coformers/Linkers/Guests | Driving Interactions | Potential Applications |
| Cocrystals | Pyridines, amides, carboxylic acids | Hydrogen bonding, π-π stacking | Modified solubility, stability, melting point |
| Co-polymeric Assemblies | Bipyridines, diamides | Hydrogen bonding, coordination bonds | Porous materials, sensors |
| Host-Guest Systems | Small organic solvents, gases | Van der Waals forces, hydrogen bonding | Separation, storage, catalysis |
Self-Assembly Processes in Solution and on Surfaces
The self-assembly of this compound is expected to be a prominent feature of its behavior both in solution and on solid surfaces.
Self-Assembly in Solution: In solution, the balance of solute-solute, solute-solvent, and solvent-solvent interactions governs the self-assembly process. In polar solvents, the hydroxyl groups of the hexol will interact strongly with the solvent molecules. However, the hydrophobic biphenyl (B1667301) backbone can drive aggregation through π-π stacking interactions. In less polar solvents, intermolecular hydrogen bonding between the hexol molecules would become more dominant, leading to the formation of soluble aggregates or initiating precipitation of a crystalline solid. The concentration of the solution, temperature, and the nature of the solvent are critical parameters that can be tuned to control the size and morphology of the self-assembled structures. nih.gov
Self-Assembly on Surfaces: When deposited on a solid substrate, this compound molecules can arrange themselves into highly ordered two-dimensional structures. The nature of the substrate (hydrophilic or hydrophobic) and its crystalline structure can influence the orientation and packing of the molecules. Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are instrumental in visualizing these surface-confined self-assemblies. The formation of well-defined patterns on surfaces is crucial for applications in nanoelectronics, sensing, and catalysis. For instance, the self-assembly of biphenyl-thiol derivatives on copper surfaces has been studied for the growth of graphene. frontiersin.org
Design of Novel Supramolecular Architectures with Tunable Properties
The modular nature of this compound, combined with the principles of supramolecular chemistry, allows for the rational design of novel architectures with tunable properties. By making small chemical modifications to the biphenyl core or by selecting specific co-crystal formers, it is possible to fine-tune the resulting supramolecular structure and its function.
For example, the introduction of additional functional groups to the biphenyl backbone could introduce new interaction sites, leading to different packing arrangements or enabling the binding of specific guest molecules. The chirality of the biphenyl unit, which can arise from restricted rotation around the central C-C bond (atropisomerism), can be exploited to create chiral supramolecular assemblies for applications in enantioselective separations or catalysis. nih.gov
Furthermore, the responsiveness of non-covalent bonds to external stimuli such as pH, temperature, or light can be utilized to create "smart" materials. For instance, a supramolecular assembly held together by hydrogen bonds might be designed to disassemble upon a change in pH, allowing for the controlled release of an encapsulated guest molecule. The development of such dynamic and responsive materials is a major goal of modern supramolecular chemistry. nih.gov
Non-Covalent Interactions in Solid-State Materials
The solid-state structure of materials based on this compound is dictated by a complex interplay of various non-covalent interactions. While hydrogen bonding is expected to be the dominant force, other interactions also play a crucial role in determining the final crystal packing.
These interactions include:
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by the overlap of their π-orbitals. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the material.
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the close packing of molecules in the solid state.
Computational studies on chlorinated biphenyls have shown that the pattern of substitution significantly influences the molecular electrostatic potential and, consequently, the nature of intermolecular interactions. nih.gov A similar detailed computational analysis of this compound would provide valuable insights into the relative contributions of these different non-covalent forces to its solid-state structure. Understanding this delicate balance of interactions is essential for predicting and controlling the polymorphism and properties of materials derived from this versatile building block. mdpi.com
Future Research Directions and Interdisciplinary Prospects
Integration with Nanoscience and Nanomaterials for Enhanced Functionality
The convergence of [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol chemistry with nanoscience offers a promising avenue for creating novel functional materials. The compound's multiple hydroxyl groups can act as anchoring points for attachment to nanoparticle surfaces or as reactive sites for polymerization into nanostructures. Future research could focus on developing hybrid nanomaterials that leverage the intrinsic properties of the biphenyl (B1667301) hexol core.
Potential research includes the development of antioxidant nanocarriers for targeted delivery systems, where the compound is conjugated to nanoparticles to protect sensitive biological systems from oxidative stress. Another area of exploration is the creation of advanced polymer nanocomposites. By incorporating this compound as a monomer or cross-linking agent, researchers could develop high-performance materials with enhanced thermal stability and mechanical strength.
| Nanomaterial Concept | Potential Functionality | Research Objective |
|---|---|---|
| Functionalized Metallic Nanoparticles (e.g., Gold, Silver) | Enhanced antioxidant and catalytic activity | To create stable nanoprobes for biosensing or catalytic agents with reduced agglomeration. |
| Polymer Nanocomposites | Improved thermal and mechanical properties | To use the compound as a cross-linker or monomer to reinforce polymer matrices for advanced coatings or structural materials. |
| Carbon-Based Nanomaterials (e.g., Graphene Oxide, Carbon Nanotubes) | Surface modification for improved dispersibility and biocompatibility | To functionalize carbon nanomaterials for use in biomedical imaging or drug delivery platforms. |
Exploration of Biological and Biomimetic Systems
The polyphenolic nature of this compound suggests significant potential in biological and biomimetic applications. Its structure allows it to interact with biological targets such as enzymes and receptors through hydrogen bonding. Future investigations could systematically explore these interactions to identify new therapeutic possibilities. The compound's demonstrated free-radical scavenging ability makes it a candidate for mitigating conditions associated with oxidative damage.
Biomimetic research could focus on using the compound as a building block for creating synthetic systems that mimic natural processes. For instance, its ability to form complexes could be harnessed to develop artificial enzymes or receptors. Furthermore, its role as a component in biocompatible materials, such as those used for hair dyeing, highlights its potential for broader applications in cosmetics and biomaterials science.
Applications in Energy Storage and Conversion Technologies
The redox activity inherent in the hydroxyl groups of this compound makes it an intriguing candidate for next-generation energy technologies. Organic redox-active materials are being explored for use in flow batteries due to their potential for low cost, resource sustainability, and chemical tunability. eurekalert.org Research into other biphenol derivatives has already shown promise for creating high-potential cathodes for aqueous organic flow batteries. eurekalert.org
Future studies could focus on designing and synthesizing polymers based on the this compound scaffold for use as electrode materials in rechargeable batteries or as components in polymer electrolyte membranes for fuel cells. rsc.orgnih.gov The goal would be to leverage the compound's stable biphenyl core and its multiple redox-active sites to achieve high energy density and long-term cycling stability. eurekalert.org
| Technology Area | Proposed Role of the Compound | Key Research Goal |
|---|---|---|
| Organic Redox Flow Batteries | Active catholyte or anolyte material | To achieve high cell voltage, high capacity, and long-term operational stability. eurekalert.org |
| Polymer Electrolyte Membranes | Monomer for hydroxide-conducting polymers | To develop stable and highly conductive membranes for anion-exchange membrane fuel cells. rsc.org |
| Supercapacitors | Electrode material precursor | To synthesize porous carbon materials with high surface area for enhanced charge storage. |
High-Throughput Screening and Combinatorial Chemistry Approaches
To fully unlock the potential of the this compound scaffold, modern chemical discovery techniques are essential. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activities. thermofisher.cn Combinatorial chemistry facilitates the rapid synthesis of large, diverse libraries of molecules by systematically combining a smaller number of building blocks. nih.govnumberanalytics.com
Future research should apply these methods to the this compound core. By creating combinatorial libraries of derivatives—where different functional groups are attached to the biphenyl rings—researchers can systematically explore how structural modifications affect properties like antioxidant potency, biological target binding, or electrochemical potential. imperial.ac.uk HTS could then be employed to screen these libraries against various biological targets (e.g., enzymes, receptors) or for specific material properties, vastly accelerating the discovery of new lead compounds and materials. nih.govspringernature.com
Convergence with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and drug discovery. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, generate novel chemical structures, and optimize synthetic pathways. nih.govnih.gov For this compound, AI and ML can guide future research by predicting the properties of its derivatives before they are synthesized.
ML models can be trained on data from HTS campaigns and combinatorial libraries to identify structure-activity relationships (SAR). mdpi.com This knowledge can then be used by generative AI models to design new molecules based on the biphenyl hexol scaffold with optimized properties, such as enhanced binding affinity for a specific protein target or improved redox potential for battery applications. unil.chrsc.org This convergence of computational and experimental chemistry promises to streamline the discovery process, reducing the time and resources needed to develop new functional molecules from this promising compound. arxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol, and how can regioselectivity of hydroxyl groups be controlled?
- Methodology : Multi-step synthesis involving Ullmann coupling or Suzuki-Miyaura cross-coupling for biphenyl backbone formation, followed by hydroxylation. For regioselectivity, use protective groups (e.g., methoxy or acetyl) at specific positions before hydroxylation. Demethylation via BBr₃ or hydrolysis can restore hydroxyl groups. Reference structural analogs in (difluoro/methoxy derivatives) and (tetraiodo-hexamethyl biphenyls for COF synthesis) for protective group strategies .
- Validation : Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography (see NIST data in and for structural elucidation protocols) .
Q. How can the purity and stability of this compound be assessed under experimental conditions?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a certified reference standard (e.g., NIST-traceable materials in ).
- Stability : Accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via LC-MS for oxidation byproducts (quinone formation) or hydroxyl group loss. (safety data for tetramethylbiphenyldiol) suggests storing under inert gas (N₂/Ar) at −20°C to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in deuterated DMSO to resolve hydroxyl proton signals (δ 8–10 ppm). Compare with NIST’s biphenyldiol data ( ) for pattern matching .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻ ion at m/z 325.94). provides a template for hexachloro-biphenyl MS interpretation .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) bands for functional group verification.
Advanced Research Questions
Q. How do the hydroxyl group positions influence the antioxidant activity of this compound compared to simpler biphenyldiols?
- Methodology :
- DPPH/ABTS Assays : Quantify radical scavenging capacity. Compare with 4,4'-biphenyldiol ( ) and polyphenol analogs ( ) to evaluate synergistic effects of multiple hydroxyl groups .
- Computational Modeling : DFT calculations to map H-bonding networks and electron delocalization. Use crystallographic data from to validate geometries .
Q. What are the challenges in analyzing environmental persistence of this compound, and how can its degradation pathways be tracked?
- Methodology :
- Sample Preparation : Solid-phase extraction (SPE) from water/soil matrices, using PCB-153 ( ) as a procedural control for recovery rates .
- Degradation Studies : LC-MS/MS to identify photolysis/hydrolysis products. Reference EPA’s biphenyl toxicology review ( ) for analogous degradation mechanisms (e.g., hydroxylation → ring cleavage) .
Q. How can structural modifications of this compound enhance its applicability in covalent organic frameworks (COFs)?
- Methodology :
- Functionalization : Introduce iodine or methyl groups at vacant positions (e.g., 3,3',6,6') for cross-coupling, as shown in for tetraiodo-hexamethyl biphenyl COF precursors .
- Crystallinity Analysis : Powder XRD to assess framework porosity. Compare with COFs synthesized from 3,3',5,5'-tetramethylbiphenyl ( ) for structure-property correlations .
Data Contradictions and Resolutions
Q. Discrepancies in reported solubility of hydroxylated biphenyls: How to reconcile conflicting data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
